Lithium (3-fluoropyridin-2-YL)triisopropoxyborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

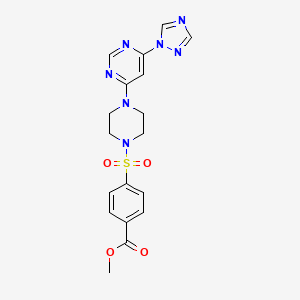

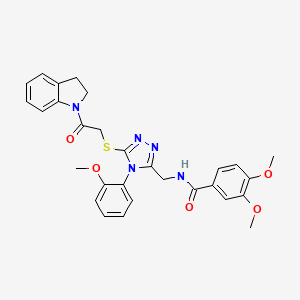

Lithium (3-fluoropyridin-2-yl)triisopropoxyborate is a chemical compound with the CAS Number: 1393822-82-6 . It has a molecular weight of 291.1 and its IUPAC name is lithium (3-fluoropyridin-2-yl)triisopropoxyborate . The compound’s InChI Code is 1S/C14H24BFNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-13(16)8-7-9-17-14;/h7-12H,1-6H3;/q-1;+1 .

Molecular Structure Analysis

The molecular structure of Lithium (3-fluoropyridin-2-yl)triisopropoxyborate can be represented by the linear formula: C14H24BFNO3.Li . This indicates that the compound is composed of 14 carbon atoms, 24 hydrogen atoms, 1 boron atom, 1 fluorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 lithium atom .Physical And Chemical Properties Analysis

The compound has a molecular weight of 291.1 . It is stored in a freezer, indicating that it may be sensitive to temperature .Aplicaciones Científicas De Investigación

Regioselective Metallation : Lithium diisopropylamide reacts with 2-fluoropyridine at low temperatures to form 2-fluoro-3-lithiopyridine, which when reacted with aldehydes gives fluorinated alcohols. This process demonstrates the compound's usefulness in regioselective metallation and synthesis of fluorinated alcohols (Güngör, Marsais, & Quéguiner, 1981).

Aggregation of Lithium Phenolates : Research on lithium phenolates, including lithium 4-fluoro- and 4-chloro, highlights the structural factors controlling their aggregation in weakly polar aprotic solvents. This study aids in understanding the aggregation behavior of lithium compounds in different solvent environments, which is crucial for their application in organic reactions (Jackman & Smith, 1988).

Deprotonation and Carboxylation : A study on 2,3,5-trichloropyridine and related compounds, upon reaction with lithium diisopropylamide, shows exclusive deprotonation at certain positions. This reactivity is useful in the selective introduction of functional groups in pharmaceutical research, demonstrating the compound's potential in synthesizing new structures for drug discovery (Bobbio & Schlosser, 2001).

Fluorescent Chemosensor for Lithium Ion Sensing : The development of optical sensors for lithium ion determination, based on novel lithium fluoroionophores, exemplifies the application of lithium compounds in biological and clinical settings, such as monitoring lithium concentration in blood (Citterio et al., 2007).

Propiedades

IUPAC Name |

lithium;(3-fluoropyridin-2-yl)-tri(propan-2-yloxy)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BFNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-13(16)8-7-9-17-14;/h7-12H,1-6H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPFNFVFMYUBIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=C(C=CC=N1)F)(OC(C)C)(OC(C)C)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BFLiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium (3-fluoropyridin-2-YL)triisopropoxyborate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2723655.png)

![N1-(2-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2723656.png)

![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2723657.png)

![N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2723658.png)

![methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate](/img/structure/B2723660.png)